molecular formula C19H21FN2O4S B2675782 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 954713-62-3

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

Cat. No. B2675782
CAS RN: 954713-62-3
M. Wt: 392.45
InChI Key: BVOJFYACQPARCJ-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide” is a complex organic molecule. It is related to the class of compounds known as β-lactams . β-lactams are a class of antibiotics, which includes penicillins and cephalosporins, that are characterized by a β-lactam ring in their chemical structure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray crystallography . The structure of these compounds is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, it has been shown that the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the title compound was analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, which are structurally related to N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have elucidated their adsorption behaviors and inhibition efficiencies, providing insights into the global reactivity parameters and adsorption phenomena on metal surfaces (Kaya et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Derivatives of benzenesulfonamide, like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to notably increase COX1/COX-2 selectivity, leading to the identification of potent and highly selective orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Radical N-Demethylation of Amides

The use of N-fluorobenzenesulfonimide as an oxidant with copper catalysts has enabled the N-demethylation of N-methyl amides. This reaction pathway, involving single-electron transfer, hydrogen-atom transfer, and hydrolysis, presents a novel method for converting amides to carbinolamines, thereby demonstrating a potential application in synthetic organic chemistry (Yi et al., 2020).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized for potential use in photodynamic therapy. Their high singlet oxygen quantum yield and photophysical properties suggest their utility as Type II photosensitizers for cancer treatment, offering a novel approach to targeting malignant cells with minimal side effects (Pişkin et al., 2020).

Synthesis and Characterization of Anticancer Agents

Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These studies indicate the potential of such compounds, particularly in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a promising direction for the development of new anticancer therapies (Tsai et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given its relation to β-lactams, which are widely used as antibiotics . Additionally, further studies could explore the synthesis of related compounds and their potential applications .

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-17-7-5-16(6-8-17)22-13-14(11-19(22)23)12-21-27(24,25)18-9-3-15(20)4-10-18/h3-10,14,21H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOJFYACQPARCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide

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